N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide
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Overview
Description
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C9H12ClNO3S2 and a molecular weight of 281.78 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloroacetyl group and an ethylmethanesulfonamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroacetylthiophene and ethylmethanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Scientific Research Applications
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide can be compared with other similar compounds, such as:
N-{2-[5-(2-bromoacetyl)thiophen-2-yl]ethyl}methanesulfonamide: This compound has a bromoacetyl group instead of a chloroacetyl group, which may result in different reactivity and biological activity.
N-{2-[5-(2-acetyl)thiophen-2-yl]ethyl}methanesulfonamide: This compound lacks the halogen atom, which may affect its chemical properties and interactions.
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}benzenesulfonamide: This compound has a benzenesulfonamide moiety instead of a methanesulfonamide moiety, which may influence its solubility and biological activity.
Properties
IUPAC Name |
N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c1-16(13,14)11-5-4-7-2-3-9(15-7)8(12)6-10/h2-3,11H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJMSOJMQWKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(S1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-42-4 |
Source
|
Record name | N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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